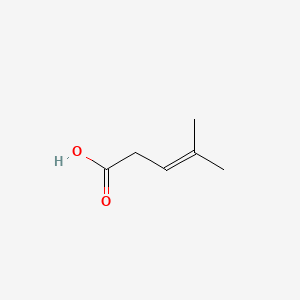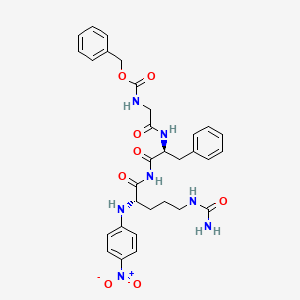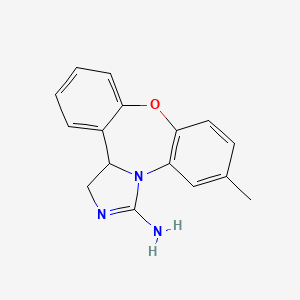
4-甲基-3-戊烯酸
描述
. It is a monounsaturated fatty acid and a volatile organic compound. This compound is characterized by a double bond at the third carbon and a methyl group at the fourth carbon of the pentenoic acid chain .
科学研究应用
4-Methyl-3-pentenoic acid has several applications in scientific research:
Biology: The compound serves as a bacterial metabolite and is studied for its role in microbial metabolism.
Medicine: Research explores its potential as a precursor for pharmaceuticals and bioactive compounds.
作用机制
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-3-pentenoic acid . Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity. For example, in a highly acidic environment, the compound may be more prone to degradation, which could reduce its efficacy.
生化分析
Biochemical Properties
4-Methyl-3-pentenoic acid participates in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a bacterial metabolite, indicating its involvement in bacterial metabolic pathways
Cellular Effects
4-Methyl-3-pentenoic acid affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular metabolism is significant, as it is involved in the metabolic pathways of bacteria . Detailed studies on its effects on specific cell types and cellular processes are limited.
Molecular Mechanism
The molecular mechanism of 4-Methyl-3-pentenoic acid involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to bind to specific enzymes and proteins, modulating their activity . This binding interaction is essential for its role in metabolic pathways and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-3-pentenoic acid can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that 4-Methyl-3-pentenoic acid is a volatile organic compound, which may affect its stability in laboratory conditions
Metabolic Pathways
4-Methyl-3-pentenoic acid is involved in metabolic pathways, particularly in bacteria. It interacts with enzymes and cofactors essential for its metabolism . The compound’s role in metabolic pathways includes its involvement in the synthesis and degradation of fatty acids, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4-Methyl-3-pentenoic acid within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within cells . Detailed studies on the transport and distribution mechanisms of 4-Methyl-3-pentenoic acid are limited.
Subcellular Localization
4-Methyl-3-pentenoic acid’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are affected by its localization within the cell
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyl-3-pentenoic acid can be synthesized from crotyl acetate via Claisen rearrangement . The reaction involves heating crotyl acetate in the presence of a strong base, such as sodium hydroxide, to induce the rearrangement and form the desired product .
Industrial Production Methods: Industrial production of 4-Methyl-3-pentenoic acid typically involves multi-step reactions. One common method includes the use of 3,3-Dimethylallyl bromide as a starting material . The reaction conditions often involve the use of solvents like dimethylformamide and methanol, with heating and specific reaction times to achieve high yields .
化学反应分析
Types of Reactions: 4-Methyl-3-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-methyl-3-penten-2-one.
Reduction: Formation of 4-methylpentanoic acid.
Substitution: Formation of halogenated derivatives like 4-bromo-3-pentenoic acid.
相似化合物的比较
- 3-Methyl-4-pentenoic acid
- 4-Methyl-2-pentenoic acid
- 3,3-Dimethylpent-4-enoic acid
Comparison: 4-Methyl-3-pentenoic acid is unique due to its specific structure, which includes a double bond at the third carbon and a methyl group at the fourth carbon. This configuration allows for distinct chemical reactivity and biological activity compared to its analogs . For instance, 3-Methyl-4-pentenoic acid lacks the same substitution pattern, leading to different reactivity and applications .
属性
IUPAC Name |
4-methylpent-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJHAULYLJXJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198450 | |
| Record name | 3-Pentenoic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-85-8 | |
| Record name | 4-Methyl-3-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentenoic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pentenoic acid, 4-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-3-PENTENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C9RW4Q8R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Methyl-3-pentenoic acid in the context of hop aroma?
A1: 4-Methyl-3-pentenoic acid, along with its methyl ester and thioester derivatives, contributes to the characteristic "sweat-like" odor profile found in hop (Humulus lupulus L.) volatile oil. [] This discovery helps researchers understand the complex aroma profile of hops and potentially develop methods to modify or enhance specific aroma characteristics in hop-derived products like beer.
Q2: How was 4-Methyl-3-pentenoic acid identified in hop oil?
A2: Researchers employed a multi-pronged approach: * Gas chromatography-mass spectrometry/olfactometry (GC-MS/O): This technique helped separate and identify volatile compounds in hop oil based on their mass spectra and odor. []* Aroma extract dilution analysis (AEDA) by GC-MS/O: This method allowed for the determination of the most potent odor-active compounds in hop oil. []* Heart-cut multidimensional GC-MS (heart-cut MDGC-MS): This technique further separated and confirmed the identity of 4-Methyl-3-pentenoic acid and its derivatives. [] * Synthesis of reference compounds: To confirm the identity of the compounds, researchers synthesized them stereoselectively and compared their properties to those of the compounds found in hop oil. []
Q3: Beyond its presence in hop oil, is 4-Methyl-3-pentenoic acid encountered in other contexts?
A3: Yes, 4-Methyl-3-pentenoic acid can be generated through different means: * Chemical synthesis: The compound has been synthesized as a reference standard and for studying its photochemical properties. [, , ]* Microbial activity: It has been detected as a byproduct of malolactic fermentation in Chardonnay wine, likely originating from the metabolism of yeast and Leuconostoc oenos bacteria. []
Q4: Are there any known biological activities associated with 4-Methyl-3-pentenoic acid?
A4: While its primary recognition is as a flavor and aroma compound, research indicates 4-Methyl-3-pentenoic acid might have further biological relevance:* Precursor in biosynthesis: A derivative of 4-Methyl-3-pentenoic acid, 2-(hydroxymethyl)-4-methylpent-3-enoic acid, was found incorporated into thiamyxins, a group of antiviral compounds produced by myxobacteria. [] This suggests potential roles for this compound or its derivatives in bacterial metabolic pathways.
Q5: What analytical techniques are commonly used to study 4-Methyl-3-pentenoic acid?
A5: The research highlights the importance of sophisticated analytical techniques:* Gas Chromatography (GC): This method, often coupled with mass spectrometry (MS), enables the separation and identification of volatile compounds like 4-Methyl-3-pentenoic acid in complex mixtures. [, ]* High-Performance Liquid Chromatography (HPLC): This technique is employed to analyze less volatile compounds and quantify them, especially in the context of fermentation products. []* Spectroscopic methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) can provide detailed structural information about the compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)








![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]acetamide](/img/structure/B1220590.png)


